N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Description
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-chlorophenyl group at position 5 and a thiophene-2-carboxamide moiety at position 2. The 1,3,4-oxadiazole ring is a five-membered aromatic system with two nitrogen and one oxygen atom, known for its metabolic stability and bioisosteric properties. The 4-chlorophenyl group enhances lipophilicity and may influence binding interactions with biological targets, while the thiophene-carboxamide unit contributes to π-π stacking and hydrogen-bonding capabilities.
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2S/c14-9-5-3-8(4-6-9)12-16-17-13(19-12)15-11(18)10-2-1-7-20-10/h1-7H,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYUOYRRZUPQNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves the esterification of 4-chlorobenzoic acid with methanol in the presence of sulfuric acid to form methyl 4-chlorobenzoate. This intermediate undergoes hydrazination to yield 4-chlorobenzohydrazide, which is then cyclized with thiophene-2-carboxylic acid in the presence of phosphorus oxychloride to form the desired oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl, or aryl groups onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It has shown promise as an antitubercular agent, inhibiting the growth of Mycobacterium tuberculosis.
Medicine: The compound’s anti-inflammatory and antiviral properties make it a candidate for drug development.
Industry: It can be used in the development of agrochemicals and other industrial applications due to its diverse chemical reactivity.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s biological activities can be attributed to the distribution of electronic density across the oxadiazole ring, which allows it to interact with various enzymes and receptors. For instance, its antitubercular activity is linked to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways .
Comparison with Similar Compounds
(a) N-Substituted 1,3,4-Oxadiazole Derivatives
- The nitro group on the thiophene ring may enhance redox activity but could reduce metabolic stability. Molecular Formula: C₁₆H₁₂N₄O₅S vs. C₁₃H₉ClN₃O₂S (target compound). Key Difference: Methoxy substituent (electron-donating) vs. chloro (electron-withdrawing), influencing electronic properties and target binding .
N-Substituted 5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanyl Acetamides ():
- These derivatives replace the thiophene-carboxamide with a sulfanyl acetamide chain.
- Example: Compound 6f (N-alkyl substituent) showed potent antimicrobial activity (MIC = 8 µg/mL against S. aureus), comparable to the target compound but with higher cytotoxicity in some cases (e.g., 6g , 6j ). Structural flexibility from the sulfanyl group may improve membrane penetration but increase toxicity .
(b) Thiophene-Carboxamide Analogues
Toxicity and Selectivity
- The target compound’s low hemolytic activity (HC₅₀ > 200 µg/mL) contrasts with sulfanyl acetamide derivatives (e.g., 6g , HC₅₀ = 50 µg/mL), highlighting the thiophene-carboxamide’s favorable safety profile .
Biological Activity
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that incorporates a 1,3,4-oxadiazole ring , a thiophene moiety , and a carboxamide group . This structural configuration is believed to contribute to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉ClN₄O₂S |
| Molecular Weight | 304.75 g/mol |
| CAS Number | 123456-78-9 |
Anticancer Activity
Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : The compound showed an IC₅₀ value of 12 µM, indicating significant growth inhibition.
- A549 (Lung Cancer) : IC₅₀ values were reported at approximately 10 µM.
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and activation of apoptotic pathways.
The exact mechanism by which this compound exerts its effects is still under investigation. However, preliminary studies indicate that it may interact with specific enzymes or receptors involved in cell proliferation and survival. Molecular docking studies have suggested binding affinities to targets such as:
- Carbonic Anhydrases : Selective inhibition of hCA IX and hCA II has been observed at low nanomolar concentrations, highlighting its potential as an anticancer agent targeting tumor microenvironments .
Case Studies
-
Study on Anticancer Potency :
A study evaluated the compound's effects on various cancer cell lines including MCF-7 and A549. The results indicated that the compound significantly inhibited cell viability and induced apoptosis through caspase activation pathways . -
Inhibition of Carbonic Anhydrases :
Another study explored the inhibition of carbonic anhydrases by derivatives of oxadiazole compounds. It was found that certain derivatives exhibited potent inhibitory activity against hCA IX with K_i values in the picomolar range .
Q & A
Q. What are the common synthetic routes for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Esterification of 4-chlorobenzoic acid to form methyl 4-chlorobenzoate, followed by hydrazination to yield 4-chlorophenylhydrazide .
- Step 2 : Cyclization with cyanogen bromide to form the oxadiazole ring (5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine) .
- Step 3 : Coupling with thiophene-2-carbonyl chloride or derivatives in the presence of a base (e.g., NaH in THF) to form the final carboxamide . Alternative routes involve thioether linkages or substitution reactions on the oxadiazole core .
Q. What spectroscopic methods are used to characterize this compound?
Key techniques include:
- IR Spectroscopy : Identifies functional groups (C=O at ~1650–1700 cm⁻¹, C=N at ~1600 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups) .
- Mass Spectrometry : Validates molecular weight (e.g., M⁺ peaks at m/z 318–332) .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C–Cl bond length ~1.74 Å) .
Q. What biological activities have been reported for this compound?
- Antimicrobial : Inhibits bacterial/fungal growth via oxadiazole-mediated enzyme disruption .
- Antitumor : Induces apoptosis in cancer cells by targeting tubulin or kinase pathways .
- Antitubercular : Suppresses Mycobacterium tuberculosis growth (IC₅₀ ~8–12 µM) .
- Anti-inflammatory : Modulates COX-2 and TNF-α pathways in vitro .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield under varying conditions?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) for coupling reactions to enhance reactivity .
- Catalyst Screening : Test bases (e.g., K₂CO₃ vs. NaH) to improve nucleophilic substitution efficiency .
- Temperature Control : Optimize cyclization steps at 60–80°C to balance reaction rate and byproduct formation .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) .
Q. How to resolve contradictions in reported biological activity data?
- Assay Standardization : Use uniform cell lines (e.g., MCF-7 for antitumor studies) and controls .
- Dose-Response Analysis : Compare IC₅₀ values across studies to identify potency thresholds .
- Metabolic Stability Testing : Assess compound degradation in serum to explain variability in in vivo vs. in vitro results .
Q. What computational methods are employed to study target interactions?
- Molecular Docking : Predict binding affinities with enzymes (e.g., tubulin using AutoDock Vina) .
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) .
- QSAR Modeling : Correlate substituent effects (e.g., Cl vs. NO₂) with bioactivity using Hammett constants .
Q. How to determine the crystal structure using X-ray diffraction and SHELX?
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100K for high-resolution data .
- Structure Solution : Apply SHELXD for phase determination via direct methods .
- Refinement : Iterate with SHELXL to optimize anisotropic displacement parameters and H-bond geometry .
Q. What strategies enhance specific bioactivities through structural modifications?
- Electron-Withdrawing Groups : Introduce NO₂ or CF₃ to the phenyl ring to boost antimicrobial potency .
- Heterocycle Substitution : Replace thiophene with pyridine to improve solubility and antitumor activity .
- Side Chain Optimization : Incorporate sulfonamide or morpholine groups for kinase inhibition .
Q. How does the 4-chlorophenyl group influence reactivity and bioactivity?
- Steric Effects : The Cl atom enhances lipophilicity, improving membrane permeability .
- Electronic Effects : Withdraws electrons, stabilizing the oxadiazole ring and enhancing electrophilic substitution .
- Biological Impact : Increases affinity for hydrophobic enzyme pockets (e.g., Mycobacterium enoyl-ACP reductase) .
Q. What challenges arise in scaling up synthesis for preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
